molecular formula C10H11ClN2 B1297821 2-Naphthylhydrazine hydrochloride CAS No. 2243-58-5

2-Naphthylhydrazine hydrochloride

Cat. No.: B1297821
CAS No.: 2243-58-5
M. Wt: 194.66 g/mol
InChI Key: OXOQKRNEPBHINU-UHFFFAOYSA-N
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Description

2-Naphthylhydrazine hydrochloride is an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.661 g/mol . It is a derivative of hydrazine and naphthalene, and it appears as a white to off-white solid. This compound is primarily used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Naphthylhydrazine hydrochloride involves the reaction of 2-naphthol with hydrazine hydrate. This reaction is typically carried out under mild conditions, making it suitable for industrial applications . The reaction can be summarized as follows:

2-Naphthol+Hydrazine hydrate2-Naphthylhydrazine\text{2-Naphthol} + \text{Hydrazine hydrate} \rightarrow \text{2-Naphthylhydrazine} 2-Naphthol+Hydrazine hydrate→2-Naphthylhydrazine

The resulting 2-Naphthylhydrazine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound often involves the reduction of 2-naphthylamine followed by diazotization and subsequent reaction with hydrazine . This method, although effective, is less favored due to the carcinogenic nature of 2-naphthylamine.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylhydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Substituted hydrazine derivatives

Scientific Research Applications

2-Naphthylhydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthylhydrazine hydrochloride
  • β-Naphthylhydrazine hydrochloride
  • Hydrazine hydrate monohydrochloride

Comparison

2-Naphthylhydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its isomers and other hydrazine derivatives. For instance, 1-Naphthylhydrazine hydrochloride has a different position of the hydrazine group on the naphthalene ring, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

naphthalen-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOQKRNEPBHINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334201
Record name 2-Naphthylhydrazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-58-5
Record name 2243-58-5
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Record name 2243-58-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthylhydrazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphthalen-2-ylhydrazine hydrochloride
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Synthesis routes and methods

Procedure details

NaNO2 (578 mg, 8.38 mmol) in H2O (1.2 mL) was slowly added (2 min of addition) over a suspension of 2-naphthylamine (800 mg, 5.59 mmol) in HCl ac. 6.0 M (6 mL) cooled in a H2O-ice bath. The resulting solution was stirred in H2O-ice bath for 1 h, and SnCl2 (3.71 g, 19.56 mol) was added slowly (5 min of addition). The resulting suspension was stirred in H2O-ice bath for 3.5 h, and then filtered. The solid was successively washed with H2O at 0° C. (4×8 mL), with H2O at rt (1×8 mL), with Et2O at 0° C. (2×4 mL), with Et2O/hexane (1:1, 2×4 mL) and with hexane (2×5 mL). The solid was dried to yield 690 mg of the desired product (Rf=0.7 (40% AcOEt/hexane), cream solid, 63% yield).
Name
Quantity
578 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.71 g
Type
reactant
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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